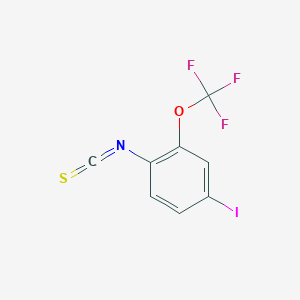
4-Iodo-2-trifluoromethoxyphenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Iodo-2-trifluoromethoxyphenylisothiocyanate typically involves the reaction of 4-iodo-2-trifluoromethoxyphenylamine with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-Iodo-2-trifluoromethoxyphenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-2-trifluoromethoxyphenylisothiocyanate is widely used in scientific research, particularly in:
Proteomics: It is used to label proteins for identification and analysis.
Medicinal Chemistry: The compound is used in the synthesis of potential therapeutic agents.
Biological Studies: It is used to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 4-Iodo-2-trifluoromethoxyphenylisothiocyanate involves its interaction with proteins and enzymes. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This reaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar compounds to 4-Iodo-2-trifluoromethoxyphenylisothiocyanate include:
4-Iodo-2-methoxyphenylisothiocyanate: Lacks the trifluoromethoxy group, making it less reactive.
4-Bromo-2-trifluoromethoxyphenylisothiocyanate: Contains a bromine atom instead of iodine, affecting its reactivity and applications.
4-Iodo-2-trifluoromethylphenylisothiocyanate: Has a trifluoromethyl group instead of trifluoromethoxy, altering its chemical properties.
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in research .
Properties
CAS No. |
886501-55-9 |
|---|---|
Molecular Formula |
C8H3F3INOS |
Molecular Weight |
345.08 g/mol |
IUPAC Name |
4-iodo-1-isothiocyanato-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F3INOS/c9-8(10,11)14-7-3-5(12)1-2-6(7)13-4-15/h1-3H |
InChI Key |
FAQBOYFUFJGDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


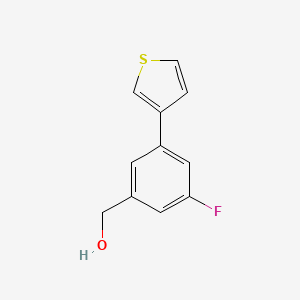

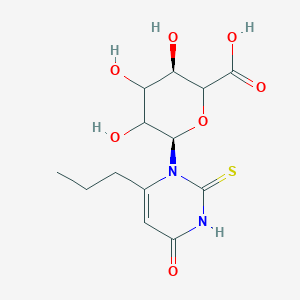
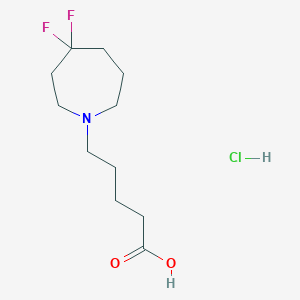
![1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)
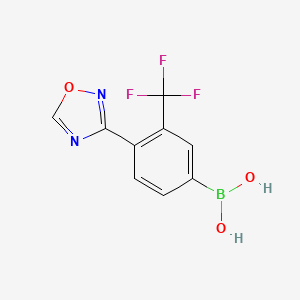
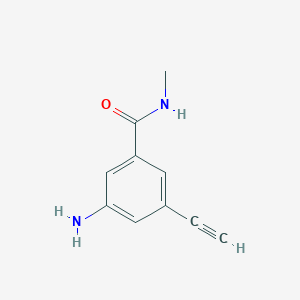
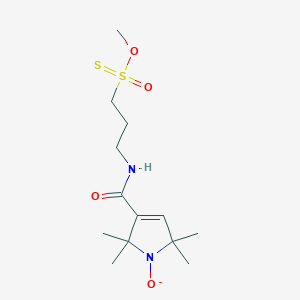
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
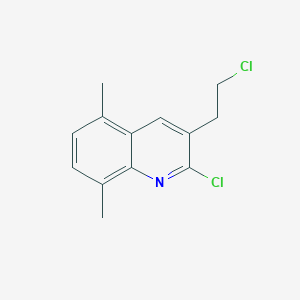
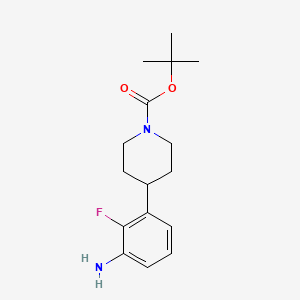
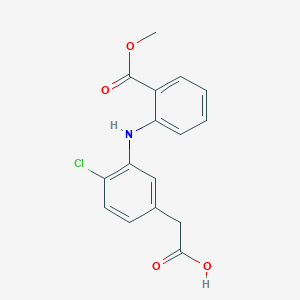
![D-[2-2H]glucose](/img/structure/B13722136.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-propionic acid methyl ester hydrochloride](/img/structure/B13722143.png)
